N-(3-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
N-(3-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a heterocyclic organic compound featuring a triazolo-pyrimidinone core substituted with a propyl group at position 5, a thioacetamide linkage at position 3, and a 3-fluorophenyl moiety. The triazolo-pyrimidinone scaffold is commonly associated with pesticidal and herbicidal activities, as seen in analogous compounds like flumetsulam and oxadixyl . However, direct experimental data on this specific compound’s synthesis, efficacy, or toxicity remain scarce, necessitating comparative analysis with structurally related molecules.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-2-4-12-8-13(23)19-15-20-21-16(22(12)15)25-9-14(24)18-11-6-3-5-10(17)7-11/h3,5-8H,2,4,9H2,1H3,(H,18,24)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWFSDALYRBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a fluorophenyl group with a triazolopyrimidine core, which contributes to its diverse biological activities.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 361.4 g/mol. The presence of the triazole moiety is particularly noteworthy due to its established pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆FN₅O₂S |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
| CAS Number | 891125-95-4 |
Antimicrobial Properties
Compounds featuring the triazole scaffold have been extensively studied for their antimicrobial activities. This compound has shown promising results against various bacterial strains. Research indicates that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
For example:
- Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The triazole derivatives are also recognized for their anticancer properties. Studies suggest that compounds with a similar structure can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest .
The biological activity of this compound likely involves interaction with specific molecular targets that modulate biochemical pathways. For instance, triazole derivatives have been noted to act as enzyme inhibitors or to interfere with nucleic acid synthesis .
Case Studies and Research Findings
- Antibacterial Activity : A study highlighted that derivatives of triazolo[4,3-a]pyrimidines exhibited notable antibacterial effects against a range of pathogens including Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
- Anticancer Studies : Another research effort focused on the anticancer properties of triazole derivatives demonstrated effective inhibition of cell growth in various cancer cell lines, emphasizing the need for further exploration into their use as chemotherapeutic agents .
Comparison with Similar Compounds
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Core Structure : Triazolo-pyrimidine with a sulfonamide group.
- Substituents :
- 2,6-Difluorophenyl ring at position 2.
- Methyl group at position 3.
- Use : Herbicide targeting acetolactate synthase (ALS) in weeds .
- Comparison: Unlike the target compound, flumetsulam lacks a thioacetamide linkage and instead employs a sulfonamide group.
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
- Core Structure: Acetamide with an oxazolidinone ring.
- Substituents: 2,6-Dimethylphenyl group. Methoxy and oxazolidinone moieties.
- Use : Fungicide effective against Phytophthora species .
- Comparison: While oxadixyl shares the acetamide backbone, its oxazolidinone and methoxy groups differ significantly from the triazolo-pyrimidinone-thioacetamide framework of the target compound. This structural divergence likely results in distinct modes of action, with oxadixyl targeting fungal lipid biosynthesis .
Substituent-Driven Functional Differences
The target compound’s 3-fluorophenyl group contrasts with the 2,6-difluorophenyl (flumetsulam) and 2,6-dimethylphenyl (oxadixyl) groups in analogues. Additionally, the propyl group at position 5 on the triazolo-pyrimidinone ring may enhance lipophilicity compared to smaller substituents (e.g., methyl in flumetsulam), impacting membrane permeability and environmental persistence.
Mechanistic Implications
- Thioacetamide vs. Sulfonamide : The thioacetamide (-S-C(=O)-NH-) linkage in the target compound may confer higher nucleophilic reactivity compared to sulfonamide (-SO₂-NH-) groups, altering degradation pathways or target binding.
- Triazolo-Pyrimidinone Core: This scaffold is associated with enzyme inhibition (e.g., ALS in flumetsulam) due to its planar structure and hydrogen-bonding capacity. The absence of a sulfonamide group in the target compound, however, suggests a divergent biological target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
